3-Amino-2-methyl-1-(thiophen-3-yl)propan-1-one
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Overview
Description
3-Amino-2-methyl-1-(thiophen-3-yl)propan-1-one is a compound that features a thiophene ring, which is a five-membered ring containing a sulfur atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science . This compound is of interest due to its potential biological activities and its structural similarity to other pharmacologically active molecules.
Preparation Methods
The synthesis of 3-Amino-2-methyl-1-(thiophen-3-yl)propan-1-one can be achieved through various synthetic routes. One common method involves the condensation of thiophene derivatives with appropriate amines under controlled conditions . Industrial production methods often utilize catalytic processes to enhance yield and purity. For example, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical method for synthesizing aminothiophene derivatives .
Chemical Reactions Analysis
3-Amino-2-methyl-1-(thiophen-3-yl)propan-1-one undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride, resulting in the formation of thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino group, where reagents like alkyl halides can introduce various substituents.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: Its derivatives are studied for their antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential use in developing new therapeutic agents, particularly in the treatment of neurological disorders.
Industry: It is utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 3-Amino-2-methyl-1-(thiophen-3-yl)propan-1-one involves its interaction with specific molecular targets and pathways. It is believed to function as a norepinephrine-dopamine reuptake inhibitor, similar to other thiophene-based compounds . This interaction modulates neurotransmitter levels in the brain, which can have various therapeutic effects.
Comparison with Similar Compounds
3-Amino-2-methyl-1-(thiophen-3-yl)propan-1-one can be compared to other similar compounds such as:
Methiopropamine: This compound is structurally related and functions as a norepinephrine-dopamine reuptake inhibitor.
Thiopropamine: Another related compound with similar stimulant effects but different metabolic pathways.
(S)-3-Methylamino-1-(thiophen-2-yl)propan-1-ol: This compound has a similar structure but different pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern on the thiophene ring, which can influence its biological activity and therapeutic potential.
Properties
Molecular Formula |
C8H11NOS |
---|---|
Molecular Weight |
169.25 g/mol |
IUPAC Name |
3-amino-2-methyl-1-thiophen-3-ylpropan-1-one |
InChI |
InChI=1S/C8H11NOS/c1-6(4-9)8(10)7-2-3-11-5-7/h2-3,5-6H,4,9H2,1H3 |
InChI Key |
IXWYTTIKHOPTCG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C(=O)C1=CSC=C1 |
Origin of Product |
United States |
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